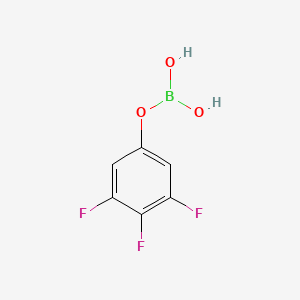

3,4,5-Trifluorophenylboric acid

描述

Contextualization within Organoboron Chemistry and Fluorinated Building Blocks

3,4,5-Trifluorophenylboronic acid is a member of two crucial classes of chemical compounds: organoboron compounds and fluorinated building blocks. Organoboron compounds, characterized by a carbon-boron bond, are renowned as versatile intermediates in organic synthesis. Their utility is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures.

Simultaneously, this acid is a fluorinated building block, a category of molecules that has garnered immense interest across various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry. google.comnih.gov The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and physiological properties. nih.gov Fluorine's high electronegativity and relatively small atomic size can influence factors such as a molecule's acidity, stability, and lipophilicity, often with minimal steric impact. google.com This strategic introduction of fluorine is a key tactic in the design of new drugs and advanced materials, with a significant percentage of new pharmaceuticals and agrochemicals containing one or more fluorine atoms. google.com 3,4,5-Trifluorophenylboric acid, therefore, represents a powerful reagent that combines the synthetic versatility of a boronic acid with the property-modifying effects of trifluorination.

Significance of Arylboronic Acids in Modern Organic Synthesis and Catalysis

Arylboronic acids are a subclass of organoboron compounds that have become indispensable tools in modern organic synthesis. orgsyn.org Their prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. jst.go.jpnih.gov This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron compound with a halide or triflate, providing a powerful method for synthesizing biaryls, styrenes, and other conjugated systems. nih.gov The Suzuki-Miyaura coupling is celebrated for its mild reaction conditions, functional group tolerance, and the generally low toxicity of the boron-containing reagents. jst.go.jpmdpi.com

Beyond their use as substrates in coupling reactions, arylboronic acids have also gained significant attention as catalysts themselves. mdpi.com They can activate hydroxyl groups, facilitating reactions such as dehydrative C-C bond formation. mdpi.com Electron-deficient arylboronic acids, in particular, have been shown to catalyze Friedel-Crafts alkylation reactions. mdpi.com More recently, a novel application has emerged where arylboronic acids can serve as precursors to aryl radicals under oxidative conditions, opening new pathways for carbon-carbon and carbon-heteroatom bond formation that diverge from the traditional organometallic intermediates of Suzuki-type couplings. jst.go.jpnih.gov This dual functionality as both a key building block and a catalyst underscores the central importance of arylboronic acids in the synthetic chemist's toolkit.

Overview of Research Trajectories for Trifluorinated Phenylboronic Acids

Research involving trifluorinated phenylboronic acids, including the 3,4,5-trifluoro variant, has followed a path from foundational applications to highly specialized uses. A primary area of investigation has been their application in Suzuki-Miyaura cross-coupling reactions to synthesize complex fluorinated molecules. jst.go.jp The resulting biaryl structures are of interest in the development of pharmaceuticals and agrochemicals, where the trifluorophenyl moiety can impart desirable properties. rsc.org

A significant research trajectory for 3,4,5-trifluorophenylboronic acid specifically is its function as a highly effective catalyst. Studies have demonstrated that arylboronic acids bearing electron-withdrawing groups, such as 3,4,5-trifluorophenylboronic acid, are exceptionally active catalysts for amidation—the formation of an amide bond from a carboxylic acid and an amine. mdpi.com This catalytic activity provides a valuable alternative to more traditional, often harsher, methods of amide synthesis. mdpi.com

The research scope has also expanded to related trifluorinated boron compounds. For instance, tris(3,4,5-trifluorophenyl)borane (B12511749) has been explored as a catalyst in hydroboration reactions, with microwave irradiation enhancing its activity for reducing alkenes and alkynes. The unique electronic properties conferred by the trifluorinated ring are central to these catalytic applications. These research directions highlight a clear trend: leveraging the specific electronic nature of trifluorinated phenylboronic acids to achieve enhanced reactivity and novel catalytic transformations, moving beyond their role as simple passive building blocks.

Data on Amidation Catalysis

The following table summarizes the effectiveness of (3,4,5-Trifluorophenyl)boronic acid as a catalyst in the amidation of various carboxylic acids and amines, demonstrating its broad applicability.

| Carboxylic Acid | Amine | Product | Yield (%) |

| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutyramide | 99 |

| 1-Adamantanecarboxylic acid | Benzylamine | N-Benzyl-1-adamantanecarboxamide | 99 |

| Benzoic acid | Benzylamine | N-Benzylbenzamide | 99 |

| 4-Phenylbutyric acid | (S)-(-)-α-Methylbenzylamine | N-((S)-α-Methylbenzyl)-4-phenylbutyramide | 98 |

| (S)-(−)-Proline | Benzylamine | (S)-1-Benzoylproline | 0 |

Data sourced from Organic Syntheses Procedure. mdpi.com

属性

分子式 |

C6H4BF3O3 |

|---|---|

分子量 |

191.90 g/mol |

IUPAC 名称 |

(3,4,5-trifluorophenoxy)boronic acid |

InChI |

InChI=1S/C6H4BF3O3/c8-4-1-3(13-7(11)12)2-5(9)6(4)10/h1-2,11-12H |

InChI 键 |

FWUHUNUOUDQTFG-UHFFFAOYSA-N |

规范 SMILES |

B(O)(O)OC1=CC(=C(C(=C1)F)F)F |

产品来源 |

United States |

Synthetic Methodologies for 3,4,5 Trifluorophenylboric Acid

Grignard Reagent-Based Synthesis

This classical approach involves the formation of an organomagnesium halide (Grignard reagent), which then acts as a nucleophile to attack a boron-containing electrophile.

The synthesis typically commences with 3,4,5-Trifluorobromobenzene as the starting material. google.comorgsyn.orgchemicalbook.com This aryl bromide is chosen for its suitable reactivity in the formation of the corresponding Grignard reagent. The carbon-bromine bond is susceptible to oxidative addition by magnesium, initiating the key step of the synthesis. The presence of the three fluorine atoms on the phenyl ring influences the reactivity and properties of the resulting boronic acid.

The core of the Grignard synthesis is the reaction between 3,4,5-Trifluorobromobenzene and magnesium metal. orgsyn.orggoogle.com This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the resulting organomagnesium compound. orgsyn.orgwikipedia.org A small crystal of iodine is often added to activate the magnesium surface and initiate the reaction. orgsyn.org The aryl bromide is added slowly to maintain a controlled reflux, leading to the formation of (3,4,5-Trifluorophenyl)magnesium bromide. orgsyn.org This Grignard reagent is a potent nucleophile, essential for the subsequent boronation step.

Table 1: Properties of (3,4,5-Trifluorophenyl)magnesium bromide

| Property | Value |

|---|---|

| CAS Number | 156006-28-9 |

| Molecular Formula | C6H2BrF3Mg |

| Molecular Weight | 235.29 g/mol |

| Boiling Point | 65 °C |

| Density | 0.975 g/mL at 25 °C |

| Storage Temperature | 2-8°C |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.comchemicalbook.comechemi.com

The newly formed (3,4,5-Trifluorophenyl)magnesium bromide is then reacted with a trialkyl borate (B1201080), most commonly trimethyl borate (B(OCH3)3). orgsyn.orgwikipedia.orggoogleapis.com The Grignard reagent adds to the electrophilic boron atom of the trimethyl borate. This reaction is typically performed at low temperatures, such as 0°C, to control the reactivity. orgsyn.org The choice of trialkyl borate can influence the reaction conditions and workup procedure.

Following the boronation step, the reaction mixture is subjected to acidic hydrolysis. orgsyn.org This is a crucial step to protonate the boronate ester intermediate, leading to the formation of 3,4,5-Trifluorophenylboric acid. A saturated ammonium (B1175870) chloride solution or dilute hydrochloric acid is often used for this purpose. orgsyn.orgchemicalbook.com The desired product is then extracted from the aqueous layer using an organic solvent like ethyl acetate (B1210297). orgsyn.org The combined organic layers are dried and concentrated. Purification of the crude product is typically achieved through recrystallization from a suitable solvent system, such as hot ethyl acetate and hexane, to yield pure this compound as a white crystalline solid. orgsyn.org

Emerging and Alternative Synthetic Routes to this compound

While the Grignard route is prevalent, research into alternative synthetic pathways exists. One such alternative involves the conversion of 3,4,5-trifluoroaniline (B67923) to the corresponding diazonium salt, which can then be subjected to reactions to introduce the boronic acid functionality. google.com Another approach mentioned in patent literature involves the conversion of 3,4,5-trifluorobromobenzene to a borane (B79455) reagent, which then undergoes a coupling reaction. google.comgoogle.com These alternative methods may offer advantages in terms of avoiding the stringent anhydrous conditions required for Grignard reactions, although they may present their own set of challenges regarding reagents and reaction conditions. google.com

Optimization of Synthesis for Scalability and Purity

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C6H4BF3O2 |

| 3,4,5-Trifluorobromobenzene | C6H2BrF3 |

| (3,4,5-Trifluorophenyl)magnesium Bromide | C6H2BrF3Mg |

| Trimethyl borate | C3H9BO3 |

| Diethyl ether | C4H10O |

| Tetrahydrofuran (THF) | C4H8O |

| Iodine | I2 |

| Magnesium | Mg |

| Ammonium chloride | NH4Cl |

| Hydrochloric acid | HCl |

| Ethyl acetate | C4H8O2 |

| Hexane | C6H14 |

| 3,4,5-trifluoroaniline | C6H4F3N |

Reactivity and Reaction Mechanisms of 3,4,5 Trifluorophenylboric Acid

Lewis Acidity and Electronic Properties

Influence of Fluorine Substituents on the Boron Center's Lewis Acidity

The Lewis acidity of a boronic acid is a critical factor in its reactivity. Boronic acids act as Lewis acids, meaning they can accept a pair of electrons. wikipedia.org The strength of this acidity is influenced by the substituents on the aromatic ring. In the case of 3,4,5-trifluorophenylboronic acid, the three fluorine atoms are electron-withdrawing groups. This property has a profound effect on the boron center.

The fluorine atoms pull electron density away from the phenyl ring, which in turn withdraws electron density from the boron atom. This electron deficiency increases the electrophilicity of the boron center, making 3,4,5-trifluorophenylboronic acid a stronger Lewis acid compared to unsubstituted phenylboronic acid. The increased Lewis acidity enhances its ability to coordinate with Lewis bases, a key step in many of its reactions. cardiff.ac.uk

Complexation and Coordination with Nucleophilic Species

The enhanced Lewis acidity of 3,4,5-trifluorophenylboronic acid facilitates its complexation and coordination with nucleophilic species. Nucleophiles, which are electron-rich, are attracted to the electron-deficient boron center. This interaction is fundamental to the role of boronic acids in various chemical transformations.

Boronic acids are known to form reversible covalent complexes with molecules containing vicinal diols, such as sugars, and with other nucleophilic groups like amino acids and hydroxamic acids. wikipedia.orgnih.gov The equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate complex is pH-dependent. nih.gov At a pH higher than the pKa of the boronic acid (typically around 9), the tetrahedral boronate form is favored. wikipedia.orgnih.gov

The coordination of a nucleophile to the boron atom is often the initial step in catalytic cycles involving boronic acids. For example, in the Suzuki-Miyaura coupling, the boronic acid must be activated by a base to form a boronate species, which then undergoes transmetalation with a palladium catalyst. organic-chemistry.org The electron-withdrawing nature of the trifluorophenyl group can influence the stability and reactivity of these coordinated intermediates.

General Mechanistic Principles in Boronic Acid Chemistry

Boronic acids are versatile reagents in organic chemistry, participating in a variety of reactions, most notably the Suzuki-Miyaura cross-coupling and the Chan-Lam coupling. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate. yonedalabs.comnumberanalytics.commusechem.comlibretexts.org The generally accepted mechanism involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species. yonedalabs.comlibretexts.org

Transmetalation: The organic group from the boronic acid (or its corresponding boronate) is transferred to the palladium(II) complex. This step requires the activation of the boronic acid by a base. organic-chemistry.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. yonedalabs.comlibretexts.org

The Chan-Lam coupling is a copper-catalyzed reaction that forms a carbon-heteroatom bond, typically between a boronic acid and an amine or an alcohol. wikipedia.orgnrochemistry.comalfa-chemistry.com The mechanism is more complex and less universally agreed upon than the Suzuki-Miyaura coupling. A proposed mechanism involves:

Coordination: The amine or alcohol coordinates to the copper(II) catalyst. slideshare.net

Transmetalation: The aryl group from the boronic acid is transferred to the copper center. slideshare.net

Oxidation/Reductive Elimination: The copper(II) complex may be oxidized to copper(III), followed by reductive elimination to form the product and a copper(I) species. wikipedia.orgnrochemistry.com Alternatively, reductive elimination can occur directly from the copper(II) intermediate. alfa-chemistry.com The copper(I) is then re-oxidized to copper(II) to complete the catalytic cycle. nrochemistry.com

Reaction Intermediates and Transition State Considerations

The intermediates and transition states in reactions involving 3,4,5-trifluorophenylboronic acid are influenced by its unique electronic properties.

In the Suzuki-Miyaura coupling , the key intermediate is the palladium(II) complex formed after oxidative addition and prior to transmetalation. The rate of transmetalation can be affected by the Lewis acidity of the boronic acid and the nature of the base used. The electron-withdrawing trifluorophenyl group can impact the stability of the resulting organopalladium intermediate.

In the Chan-Lam coupling , the formation of copper-aryl complexes is a crucial part of the mechanism. wikipedia.org The reaction can proceed through either a copper(II) or a copper(III) intermediate before reductive elimination. wikipedia.orgnrochemistry.comalfa-chemistry.com The stability and reactivity of these copper intermediates will be modulated by the electronic effects of the 3,4,5-trifluorophenyl group.

Boronic acids can also act as catalysts themselves. For instance, they have been shown to accelerate three-component reactions by activating α-hydroxycarboxylic acid intermediates. acs.org This catalytic activity proceeds through the formation of a boronate ester intermediate. In such cases, the transition state involves the interaction of the boronic acid with the substrate.

Furthermore, boronic acids have been studied as transition state inhibitors for enzymes like β-lactamases. nih.gov They mimic the tetrahedral transition state of the natural substrate hydrolysis, binding tightly to the active site. nih.gov The structure of the boronic acid, including the substituents on the phenyl ring, is critical for achieving potent inhibition.

Applications of 3,4,5 Trifluorophenylboric Acid in Carbon Carbon Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, providing a robust method for the formation of carbon-carbon bonds. However, the use of polyfluorinated phenylboronic acids, such as 3,4,5-trifluorophenylboric acid, presents unique challenges. These electron-deficient boronic acids are particularly susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond, thereby reducing the efficiency of the desired cross-coupling. nih.govacs.org Consequently, the development of highly active and selective catalyst systems is crucial for the successful application of these valuable reagents.

The efficiency of the Suzuki-Miyaura coupling of 3,4,5-trifluorophenylboronic acid is highly dependent on the nature of the coupling partner, the aryl halide or triflate. Research has demonstrated that with the appropriate catalyst system, a broad range of substrates can be successfully coupled, affording the desired biaryl products in good to excellent yields.

Early studies highlighted the difficulties in coupling polyfluorophenylboronic acids under standard Suzuki-Miyaura conditions. However, the development of advanced catalyst systems has significantly expanded the substrate scope. For instance, the use of a specialized palladium precatalyst has enabled the coupling of a variety of aryl chlorides, bromides, and triflates with polyfluorophenylboronic acids at room temperature with short reaction times. nih.govacs.org

The following table summarizes the substrate scope for the Suzuki-Miyaura coupling of a closely related polyfluorophenylboronic acid, 2,4,6-trifluorophenylboronic acid, which provides insight into the expected reactivity of this compound under optimized conditions.

| Aryl Halide/Triflate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Chloroanisole | 4-Methoxy-2',4',6'-trifluorobiphenyl | 95 | nih.gov |

| 4-Chlorotoluene | 4-Methyl-2',4',6'-trifluorobiphenyl | 96 | nih.gov |

| 4-Bromobenzonitrile | 4'-Cyano-2,4,6-trifluorobiphenyl | 94 | nih.gov |

| 1-Bromo-4-(trifluoromethyl)benzene | 4'-(Trifluoromethyl)-2,4,6-trifluorobiphenyl | 92 | nih.gov |

| 4-Tolyl trifluoromethanesulfonate | 4-Methyl-2',4',6'-trifluorobiphenyl | 88 | nih.gov |

These results demonstrate that both electron-rich and electron-poor aryl halides, as well as aryl triflates, are viable coupling partners for polyfluorophenylboronic acids when a suitable catalyst system is employed.

The success of the Suzuki-Miyaura coupling of this compound is intrinsically linked to the design of the palladium catalyst system. The choice of the ancillary ligand, which coordinates to the palladium center, and the nature of the precatalyst are critical factors that govern the catalytic activity and stability.

Ancillary ligands, particularly phosphine (B1218219) ligands, play a pivotal role in the Suzuki-Miyaura reaction. They modulate the electronic and steric properties of the palladium center, thereby influencing the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. For the challenging coupling of polyfluorophenylboronic acids, monodentate biarylphosphine ligands have proven to be particularly effective. nih.govacs.org

These bulky and electron-rich ligands are thought to promote the formation of highly reactive, monoligated palladium(0) species, which are crucial for efficient catalysis. Two prominent examples of such ligands are XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl). nih.govacs.orgwikipedia.org The steric bulk of these ligands facilitates the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.

The following table provides a qualitative comparison of the effectiveness of different phosphine ligands in the context of Suzuki-Miyaura couplings.

| Ligand | General Characteristics | Effectiveness with Polyfluorophenylboronic Acids | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Less bulky, less electron-donating | Generally low efficiency, requires higher temperatures | reddit.com |

| XPhos | Bulky, electron-rich monodentate biarylphosphine | High efficiency at room temperature, promotes fast catalysis | nih.govacs.org |

| SPhos | Bulky, electron-rich monodentate biarylphosphine | High efficiency at room temperature, promotes fast catalysis | nih.govacs.orgwikipedia.org |

To overcome the challenges associated with the in situ generation of the active palladium(0) catalyst, various palladium precatalysts have been developed. These are stable, well-defined palladium(II) complexes that readily convert to the active catalytic species under the reaction conditions. For the coupling of unstable boronic acids like this compound, the rapid generation of the active catalyst at low temperatures is paramount to minimize protodeboronation.

A significant breakthrough in this area was the development of a 2-aminobiphenyl-derived palladacycle precatalyst. nih.govacs.org This precatalyst, when combined with a monodentate biarylphosphine ligand like XPhos, forms a highly active catalyst system. The activation of this precatalyst is believed to occur via deprotonation of the amine ligand by the base, followed by reductive elimination to generate the active monoligated palladium(0) species. This activation process is remarkably fast, even at room temperature, which is a key factor in the successful coupling of protodeboronation-prone boronic acids. nih.govacs.org

The optimization of reaction conditions is critical to maximize the yield and efficiency of the Suzuki-Miyaura coupling of this compound. Key parameters that are typically optimized include the solvent system, base, and temperature.

The choice of solvent can have a profound impact on the outcome of a Suzuki-Miyaura reaction. The solvent must be able to dissolve the various components of the reaction mixture, including the palladium catalyst, the organic halide, the boronic acid, and the base. For the coupling of this compound, a biphasic solvent system consisting of an organic solvent and an aqueous base solution is often employed.

A particularly effective solvent system for the coupling of polyfluorophenylboronic acids is a mixture of tetrahydrofuran (B95107) (THF) and an aqueous solution of potassium phosphate (B84403) (K₃PO₄). nih.govacs.org The THF serves to dissolve the organic coupling partners and the palladium catalyst, while the aqueous phase contains the base necessary for the activation of the boronic acid. The use of a co-solvent system can also enhance the solubility of all reaction components and facilitate the interaction between the organic and aqueous phases.

The following table summarizes the impact of different solvent systems on the Suzuki-Miyaura reaction.

| Solvent System | General Observations | Relevance to this compound Coupling | Reference |

|---|---|---|---|

| Toluene (B28343)/Water | Commonly used, good for many standard couplings. | May require higher temperatures, potentially leading to protodeboronation. | heia-fr.ch |

| Dioxane/Water | Effective for a wide range of substrates. | Often a reliable choice, but optimization of the water ratio can be crucial. | nih.gov |

| THF/Water | Excellent for couplings at room temperature with highly active catalysts. | Demonstrated to be highly effective for the rapid coupling of polyfluorophenylboronic acids, minimizing decomposition. | nih.govacs.orgdiva-portal.org |

| DMF/Water | Can be effective, but may lead to side reactions at higher temperatures. | Generally less preferred than THF or dioxane for sensitive substrates. | diva-portal.org |

Optimized Reaction Conditions for this compound

Base Selection and Role in Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, is profoundly influenced by the choice of base. libretexts.orgrsc.org The base plays several crucial, and at times conflicting, roles throughout the catalytic cycle. researchgate.net Its primary function is to activate the organoboron species, such as 3,4,5-trifluorophenylboronic acid, facilitating the transfer of the organic group to the palladium catalyst. researchgate.netdeepdyve.com

Extensive research, including computational and kinetic studies, has elucidated the multifaceted role of the base. researchgate.netresearchgate.netacs.org One key function is the conversion of the neutral boronic acid into a more nucleophilic borate (B1201080) anion, such as RB(OH)₃⁻. researchgate.netdeepdyve.com This transformation enhances the reactivity of the organoboron compound towards the palladium-halide complex during the transmetalation step. researchgate.net The reaction's selectivity can also be influenced by the stoichiometry of the base, with lower amounts of base favoring the reaction of boronic acids with lower pKa values. researchgate.netdeepdyve.com

Commonly used bases in Suzuki-Miyaura reactions include hydroxides (like NaOH or KOH), carbonates (such as K₂CO₃ or Cs₂CO₃), and phosphates (for example, K₃PO₄). libretexts.orgchembites.org The hydroxide (B78521) ion, in particular, is known to promote both the transmetalation and reductive elimination steps. researchgate.net However, an excessively high concentration of hydroxide can have a detrimental effect on the reaction. researchgate.net The gradual formation of boric acid as a byproduct during the reaction can also disturb the acid-base equilibrium, thereby affecting the reaction's selectivity. researchgate.netdeepdyve.com

The nature of the base can also influence the transmetalation pathway. Two primary mechanisms have been proposed: one where the base first attacks the palladium complex, and another where it first reacts with the organoboronic acid. acs.orgchembites.org Computational studies suggest that the pathway involving the initial reaction of the base with the organoboronic acid is often the main operative mechanism. acs.org

Mechanistic Investigations of Suzuki-Miyaura Coupling with Arylboronic Acids

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orged.ac.uk The use of arylboronic acids, including 3,4,5-trifluorophenylboronic acid, has been central to many mechanistic studies. ed.ac.ukillinois.edu

Oxidative Addition and Reductive Elimination Steps

Oxidative addition is typically the initial and often rate-limiting step in the catalytic cycle. libretexts.orgcollectionscanada.gc.ca It involves the reaction of a low-valent palladium(0) complex with an organic halide (Ar-X), resulting in the formation of a palladium(II) intermediate, [Ar-Pd-X]. libretexts.orgcollectionscanada.gc.ca The reactivity of the organic halide generally follows the order I > Br > Cl. collectionscanada.gc.ca Electron-donating ligands on the palladium catalyst can facilitate this step. libretexts.org

Reductive elimination is the final step, where the newly formed diorganopalladium(II) complex, [Ar-Pd-Ar'], eliminates the biaryl product (Ar-Ar') and regenerates the palladium(0) catalyst, thus completing the cycle. libretexts.orgyoutube.com This step is crucial for achieving a high turnover number. For reductive elimination to occur, the diorganopalladium complex usually needs to adopt a cis configuration. youtube.com

Transmetalation Mechanisms and Boron's Role

Transmetalation is the key step where the organic moiety is transferred from the boron atom to the palladium center. libretexts.orged.ac.uk This process is intricate and has been the subject of extensive investigation. chembites.orgillinois.edu The presence of a base is crucial for this step to proceed efficiently. youtube.com As mentioned earlier, the base activates the boronic acid by forming a more nucleophilic borate species. researchgate.net

Two main pathways for transmetalation have been identified:

The Borate Pathway: The base reacts with the arylboronic acid to form a tetracoordinate boronate anion, [ArB(OH)₃]⁻. This boronate is more reactive towards the palladium(II) complex than the neutral boronic acid. researchgate.netdeepdyve.com

The Pd-OH Pathway: The base reacts with the palladium-halide complex to form a palladium-hydroxide complex, [Ar-Pd-OH]. This complex is then more susceptible to reaction with the neutral boronic acid. chembites.org

Recent studies using advanced techniques like low-temperature rapid injection NMR spectroscopy have allowed for the detection and characterization of pre-transmetalation intermediates with Pd-O-B linkages, providing direct evidence for these pathways. illinois.edu The specific pathway that dominates can depend on the reaction conditions, including the nature of the base and ligands. chembites.orgillinois.edu The trifluoromethyl groups on 3,4,5-trifluorophenylboronic acid enhance its Lewis acidity, which can influence its reactivity in the transmetalation step. researchgate.net

Regio- and Stereoselectivity in Suzuki-Miyaura Processes

The Suzuki-Miyaura coupling is generally known for its high degree of regio- and stereoselectivity. libretexts.org

Regioselectivity: When coupling partners have multiple reactive sites, the reaction often proceeds at a specific position. For instance, in the reaction of dihaloarenes, selective mono-arylation can often be achieved by controlling the stoichiometry of the boronic acid. deepdyve.com The electronic and steric properties of the substrates and the choice of catalyst and ligands play a crucial role in determining the regiochemical outcome. beilstein-journals.orgresearchgate.net Studies on the polyarylation of substituted pyridines have demonstrated that the order of substitution can be controlled, leading to specific regioisomers. beilstein-journals.orgnih.gov

Stereoselectivity: The stereochemical outcome of the Suzuki-Miyaura reaction is of significant importance, especially in the synthesis of chiral molecules.

Retention of Configuration: In the coupling of vinyl halides, the configuration of the double bond is generally retained during oxidative addition, transmetalation, and reductive elimination. libretexts.org However, the choice of palladium catalyst and ligands can sometimes lead to isomerization. beilstein-journals.org

Atropisomerism: The synthesis of axially chiral biaryls, known as atropisomers, is a notable application where stereoselectivity is critical. The restricted rotation around the newly formed C-C bond can lead to stable, separable stereoisomers. beilstein-journals.org The Suzuki-Miyaura reaction has been successfully employed for the atropselective synthesis of such compounds, where the choice of ortho-substituted arylboronic acids and reaction conditions dictates the stereochemical outcome. beilstein-journals.orgresearchgate.net

Coupling of C(sp³)-Boron Compounds: While this article focuses on an arylboronic acid, it's noteworthy that the stereoselectivity in the coupling of chiral secondary boronic esters or trifluoroborates is more complex. Two stereochemically distinct pathways for transmetalation exist, one leading to retention and the other to inversion of configuration at the C(sp³) center. researchgate.net The final stereochemical outcome can be highly dependent on the specific substrates and reaction conditions. researchgate.net

Synthetic Utility in Biaryl and Terphenyl Synthesis

3,4,5-Trifluorophenylboronic acid is a valuable building block in the synthesis of biaryl and terphenyl structures, which are important motifs in pharmaceuticals, agrochemicals, and materials science. sigmaaldrich.comguidechem.comconicet.gov.ar The fluorine substituents can significantly influence the electronic properties and biological activity of the final products. researchgate.net

The Suzuki-Miyaura reaction provides a direct and efficient method for constructing these polyaromatic systems. researchgate.net By coupling 3,4,5-trifluorophenylboronic acid with various aryl halides, a wide range of fluorinated biaryls can be synthesized. sigmaaldrich.com

Table 1: Examples of Biaryl Synthesis using 3,4,5-Trifluorophenylboronic Acid

| Aryl Halide | Catalyst/Base | Product | Reference |

| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ / Na₂CO₃ | 4-Nitro-3',4',5'-trifluorobiphenyl | sigmaaldrich.com |

| 4-Iodoanisole | Pd(OAc)₂ / K₃PO₄ | 4-Methoxy-3',4',5'-trifluorobiphenyl | sigmaaldrich.com |

| 2-Bromopyridine | PdCl₂(dppf) / K₂CO₃ | 2-(3,4,5-Trifluorophenyl)pyridine |

Furthermore, iterative Suzuki-Miyaura couplings can be employed to build more complex terphenyl structures. conicet.gov.ar This can be achieved by first synthesizing a bromo-substituted biaryl, which can then undergo a second coupling reaction with another equivalent of an arylboronic acid. The regioselective synthesis of such compounds is crucial for controlling the final architecture of the molecule. beilstein-journals.org

Other Transition Metal-Catalyzed Coupling Reactions

While prominently used in palladium-catalyzed Suzuki-Miyaura reactions, 3,4,5-trifluorophenylboronic acid and its derivatives can also participate in other transition metal-catalyzed carbon-carbon bond-forming reactions.

For instance, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting different reactivity and selectivity. nih.goviastate.edu Nickel catalysts can be particularly effective for the coupling of challenging substrates like aryl chlorides. researchgate.net A base-free, nickel-catalyzed decarbonylative Suzuki-Miyaura type reaction of acid fluorides with arylboronic acids has been developed, where a nickel-fluoride intermediate is proposed to be active in the transmetalation step. nih.gov

Additionally, rhodium and copper catalysts have also been explored for cross-coupling reactions involving organoboron reagents, although they are less common than palladium and nickel systems for the synthesis of biaryls.

The trifluoromethyl groups on the phenyl ring of 3,4,5-trifluorophenylboronic acid can influence its participation in these reactions by modifying the electronic properties of the aryl group, potentially affecting the rates of oxidative addition, transmetalation, and reductive elimination.

Potential in C-N Coupling: Aminative Suzuki-Miyaura Coupling

A significant advancement in cross-coupling chemistry is the development of the aminative Suzuki-Miyaura coupling, which allows for the formation of carbon-nitrogen bonds, producing diaryl amines from aryl halides, boronic acids, and an amine source. snnu.edu.cndomainex.co.ukresearchgate.netnih.gov This reaction represents a formal nitrene insertion into the Suzuki-Miyaura pathway, effectively merging the Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. snnu.edu.cnresearchgate.net The general protocol is compatible with a wide range of functional groups and heterocyclic partners, making it a powerful tool in medicinal chemistry. snnu.edu.cndomainex.co.uk

The mechanism of the aminative Suzuki-Miyaura coupling is complex and can be influenced by the electronic properties of the substrates. For electron-deficient boronic acids, such as those with fluorine substituents, the reaction can be challenging due to competing protodeboronation. snnu.edu.cn However, the use of bulky ancillary phosphine ligands on the palladium catalyst can promote the desired C-N bond formation. snnu.edu.cn The reaction is believed to proceed through a flexible order of bond-forming events, which could potentially be expanded to include a variety of nucleophiles and electrophiles. snnu.edu.cnnih.gov While the general methodology for aminative Suzuki-Miyaura coupling is well-established, specific studies detailing the substrate scope and yields for this compound in this transformation are an area of ongoing research.

Broader Scope in Organometallic Cross-Couplings (e.g., Negishi, Stille)

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are fundamental methods for C-C bond formation. The Negishi coupling utilizes organozinc reagents, while the Stille coupling employs organotin compounds. wikipedia.orgorganic-chemistry.orgwikipedia.org These reactions are known for their high functional group tolerance and have been widely applied in the synthesis of complex organic molecules. wikipedia.orgwikipedia.org

The general mechanism for both reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgwikipedia.org In the Negishi coupling, the organozinc reagent transfers its organic group to the palladium center, while in the Stille coupling, the organostannane performs this role.

While the Negishi and Stille reactions are powerful synthetic tools, a detailed investigation of the specific application of this compound derivatives (such as the corresponding organozinc or organotin reagents) in these couplings is not extensively documented in the reviewed scientific literature. The development of synthetic routes to the necessary 3,4,5-trifluorophenyl-organometallic reagents and the optimization of their coupling reactions would be a valuable addition to the synthetic chemist's toolbox.

C-H Activation and Functionalization Strategies

Direct C-H bond activation and functionalization have become a paradigm-shifting strategy in organic synthesis, offering a more atom- and step-economical approach to the modification of organic molecules. nih.govsnnu.edu.cnresearchgate.netrsc.org This approach avoids the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions. nih.govsnnu.edu.cn

Role as a Transient Directing Group (Analogous to 3,4,5-Trifluorobenzoic Acid)

A key strategy in C-H activation is the use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, thereby enabling its selective functionalization. nih.govrsc.orgresearchgate.net Transient directing groups are a particularly elegant evolution of this concept, as they are formed in situ and can be removed in the same pot, further enhancing the efficiency of the synthetic process. snnu.edu.cnresearchgate.netrsc.org

Carboxylic acids have been shown to act as effective transient directing groups in palladium-catalyzed C-H functionalization reactions. nih.gov For example, fluorinated benzoic acids can direct the ortho-alkoxylation of benzaldehyde (B42025) derivatives. nih.gov The amino acid L-valine can act as a co-catalyst in the palladium-catalyzed ortho-2,2,2-trifluoroethoxylation of benzaldehydes, where it is believed to form a transient imine that directs the C-H activation. nih.gov

While there is a strong precedent for the use of carboxylic acids as transient directing groups, the direct application of 3,4,5-Trifluorophenylboronic acid in this role is not a well-explored area of research. The boronic acid moiety has the potential to interact with substrates and catalysts in a manner that could facilitate directed C-H functionalization, but specific studies are needed to validate this concept. The analogous compound, 3,4,5-trifluorobenzoic acid, provides a conceptual framework for how such a directing group might operate.

Mechanistic Pathways in Catalytic C-H Functionalization

The mechanism of palladium-catalyzed C-H functionalization is multifaceted and highly dependent on the directing group, substrate, and oxidant used. nih.govrsc.orgresearchgate.netnih.gov A common mechanistic pathway involves the coordination of the directing group to the palladium(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. nih.gov This intermediate can then undergo oxidation to a Pd(IV) species, which upon reductive elimination, forms the new C-X bond (where X can be carbon, nitrogen, oxygen, etc.) and regenerates the active catalyst. nih.govrsc.orgnih.gov

In the context of using a directing group analogous to 3,4,5-trifluorobenzoic acid, the carboxylic acid would coordinate to the palladium catalyst and direct the cleavage of a nearby C-H bond. The electronic properties of the fluorinated phenyl ring would likely influence the stability and reactivity of the resulting palladacycle. Detailed mechanistic studies, including kinetic analysis and computational modeling, would be necessary to elucidate the precise role of the trifluorophenyl group in such a catalytic cycle. nih.gov While the general principles of C-H activation are well understood, specific mechanistic investigations into reactions directed by 3,4,5-Trifluorophenylboronic acid are required to fully understand its potential in this area.

Catalytic Roles of 3,4,5 Trifluorophenylboric Acid Beyond Cross Coupling

Organoboron Lewis Acid Catalysis

The Lewis acidity of 3,4,5-trifluorophenylboronic acid, enhanced by the electron-withdrawing fluorine atoms on the phenyl ring, allows it to activate various functional groups. This property is harnessed in a range of catalytic reactions, including amidations, esterifications, and epoxide ring-openings, among others.

3,4,5-Trifluorophenylboronic acid has emerged as an effective catalyst for the direct condensation of carboxylic acids and amines to form amides, a cornerstone transformation in chemical and pharmaceutical research. researchgate.netresearchgate.net This method presents a more atom-economical and environmentally benign alternative to traditional amidation protocols that often rely on stoichiometric activating agents, which generate significant waste. catalyticamidation.infoucl.ac.uk

The catalytic activity of 3,4,5-trifluorophenylboronic acid has been demonstrated in the synthesis of various amides, including the preparation of N-benzyl-4-phenylbutyramide. researchgate.net Furthermore, its application has been extended to the synthesis of polymers, such as aramids and semiaromatic nylons, through direct polycondensation of dicarboxylic acids and diamines. researchgate.net In these reactions, the boronic acid facilitates the dehydration process, which is crucial for amide bond formation. researchgate.net

Detailed studies have explored the scope and efficiency of this catalytic system. For instance, the direct polycondensation of various carboxylic acids and amines has been successfully achieved in high yields and molecular weights using as little as 1 mol% of the catalyst under optimized conditions. researchgate.net

Table 1: Selected Examples of Amidation Reactions Catalyzed by 3,4,5-Trifluorophenylboronic Acid

| Carboxylic Acid | Amine | Product | Yield (%) | Reference |

| Phenylacetic acid | Benzylamine | N-Benzyl-2-phenylacetamide | High | nih.gov |

| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutyramide | High | researchgate.net |

| Various dicarboxylic acids | Various diamines | Polyamides | High | researchgate.net |

This table is illustrative and compiled from findings in the cited literature.

The Lewis acidic nature of 3,4,5-trifluorophenylboronic acid also enables it to catalyze the formation of esters from carboxylic acids and alcohols. This process, similar to amidation, involves the activation of the carboxylic acid by the boronic acid, facilitating nucleophilic attack by the alcohol. Boron-based catalysts, in general, are known to promote esterification by activating the carboxylic acid. sigmaaldrich.com While specific detailed research focusing solely on 3,4,5-trifluorophenylboronic acid for a wide range of simple esterifications is less prevalent in the provided results, its role in forming acyloxyboron species as intermediates is a key mechanistic step that is analogous to its function in amidation. researchgate.net

Arylboronic acids can act as catalysts for the ring-opening of epoxides with nucleophiles such as amines (aminolysis) and thiols (thiolysis). The Lewis acidic boron center coordinates to the oxygen atom of the epoxide, activating it towards nucleophilic attack. This catalytic approach provides a mild and efficient method for the synthesis of β-amino alcohols and β-hydroxy sulfides, which are important building blocks in organic synthesis. While the search results highlight the general utility of arylboronic acids in various reactions, specific examples detailing the use of 3,4,5-trifluorophenylboronic acid for epoxide aminolysis and thiolysis were not explicitly found. However, its established Lewis acidity suggests its potential applicability in these transformations.

Phenylboronic acids have been shown to mediate condensation reactions involving carbonyl compounds. nih.gov For instance, phenylboronic acid catalyzes the triple condensation of phloroglucinol (B13840) with α,β-unsaturated carbonyl compounds. nih.gov Although the specific use of 3,4,5-trifluorophenylboronic acid in this context was not detailed in the provided search results, its enhanced Lewis acidity could potentially lead to higher reactivity or different selectivity in such transformations. The general principle involves the activation of the carbonyl group by the boronic acid, facilitating the condensation reaction.

The catalytic role of 3,4,5-trifluorophenylboronic acid in amidation and esterification is fundamentally a dehydration process. researchgate.netresearchgate.net It facilitates the removal of a water molecule from the reacting carboxylic acid and amine or alcohol. This dehydrative capability is a key feature of its catalytic activity. The use of azeotropic reflux or molecular sieves often complements the catalyst's function by physically removing the water generated during the reaction, thereby driving the equilibrium towards product formation. researchgate.netnih.gov

Mechanistic Elucidation of Boronic Acid Catalysis

The mechanism of boronic acid-catalyzed amidation has been a subject of significant investigation to understand the true nature of the catalytically active species. catalyticamidation.infonih.gov Initial hypotheses suggested a simple activation of the carboxylic acid by the boronic acid. However, more recent and detailed mechanistic studies, including NMR spectroscopy and kinetic modeling, point towards a more complex scenario. researchgate.netnih.gov

It is now widely suggested that the catalytically active species is not the monomeric boronic acid itself but rather a dimeric or oligomeric species formed in situ. researchgate.netnih.gov One proposed mechanism involves the formation of a diacyloxy B-O-B complex. nih.gov In this pathway, two molecules of the carboxylic acid react with two molecules of the boronic acid to form a bridged intermediate. This complex is believed to be a more potent acylating agent than a simple acyloxyboronate. nih.gov

Furthermore, studies have revealed that the presence of a second equivalent of the amine nucleophile can be crucial for the reaction to proceed, suggesting a cooperative effect. nih.gov The amine may not only act as the nucleophile but also play a role in the turnover of the catalytic cycle.

The protodeboronation of borinic acids to form boronic acids under certain reaction conditions has also been observed, which further complicates the mechanistic picture and highlights the importance of the boronic acid species in these catalytic amidations. nih.gov The use of molecular sieves, often employed for water removal, can also influence the catalyst's state by promoting such deboronation reactions. nih.gov

Formation of an anhydride-like species from the boronic acid and the carboxylic acid. This may involve dimeric or oligomeric boron structures.

Nucleophilic attack by the amine on the activated carboxylic acid derivative.

Release of the amide product and regeneration of the catalytically active boron species, with the elimination of water.

This deeper mechanistic understanding is crucial for the rational design of more efficient and broadly applicable boronic acid-based catalysts for a range of organic transformations. catalyticamidation.info

Activation of Reactants through Boron-Oxygen Covalent Bonding

A primary catalytic function of 3,4,5-Trifluorophenylboronic acid involves the activation of carboxylic acids for nucleophilic attack. In processes like direct amidation, the boronic acid acts as a Lewis acid catalyst. orgsyn.org It reversibly forms a covalent bond with an oxygen atom of the carboxylic acid, generating a reactive acyloxyboronate intermediate. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a nucleophile, such as an amine.

The mechanism involves the condensation of the boronic acid with the carboxylic acid, which effectively transforms the hydroxyl group of the acid into a better leaving group. This activation strategy bypasses the need to convert the carboxylic acid into more reactive, but often less stable, derivatives like acid chlorides. orgsyn.org The electron-withdrawing nature of the 3,4,5-trifluorophenyl group is critical, as it significantly increases the Lewis acidity of the boron center, making it an exceptionally active catalyst for this transformation compared to other arylboronic acids. orgsyn.orgnih.gov

Research has demonstrated the broad applicability of this activation method. The catalyst is effective for the amidation of various structurally diverse carboxylic acids, including sterically hindered ones like 1-adamantanecarboxylic acid, with both primary and secondary amines. orgsyn.org

Table 1: Scope of Amidation Reactions Catalyzed by 3,4,5-Trifluorophenylboronic Acid orgsyn.org

| Carboxylic Acid | Amine | Product | Yield (%) |

| 4-Phenylbutyric acid | Benzylamine | N-Benzyl-4-phenylbutyramide | 99 |

| Hexanoic acid | Benzylamine | N-Benzylhexanamide | 98 |

| 1-Adamantanecarboxylic acid | Benzylamine | N-Benzyl-1-adamantanecarboxamide | 92 |

| Benzoic acid | Benzylamine | N-Benzylbenzamide | 96 |

| 4-Phenylbutyric acid | Dibenzylamine | N,N-Dibenzyl-4-phenylbutyramide | 88 |

| 4-Phenylbutyric acid | Aniline | N-Phenyl-4-phenylbutyramide | 85 |

Influence of Azeotropic Water Removal on Catalytic Efficiency

The catalytic cycle for boronic acid-mediated amidation involves a condensation equilibrium where water is formed as a byproduct. The formation of the key acyloxyboronate intermediate from the carboxylic acid and the boronic acid releases one equivalent of water. A subsequent reaction with the amine to form the amide bond and regenerate the catalyst releases a second equivalent of water.

To enhance the catalytic efficiency, this water is typically removed from the reaction mixture as it forms. This is commonly achieved through azeotropic distillation, where the reaction is conducted in a solvent, such as toluene (B28343) or mesitylene, at reflux temperature using a Dean-Stark apparatus. orgsyn.org By continuously removing water, the equilibrium is shifted towards the formation of the active intermediate and, consequently, the final amide product, in accordance with Le Châtelier's principle. This technique is critical for driving the reaction to completion and achieving high yields of the desired amide, particularly when using only catalytic amounts of the boronic acid. orgsyn.org

Cooperative Catalysis and Multi-component Systems

The catalytic activity of boronic acids can be part of cooperative systems where multiple catalysts work in concert to promote a transformation. While specific examples detailing cooperative catalysis with 3,4,5-trifluorophenylboronic acid are not extensively documented in the provided results, the principle is established for other boronic acids in amidation reactions. researchgate.net In such systems, a Lewis basic catalyst could work alongside the Lewis acidic boronic acid. The boronic acid would activate the carboxylic acid electrophile, while the base would activate the amine nucleophile, leading to a synergistic rate enhancement.

More directly, 3,4,5-trifluorophenylboronic acid demonstrates its utility in multi-component systems simply by catalyzing the direct condensation of two different components—a carboxylic acid and an amine. orgsyn.org This process efficiently brings together diverse building blocks to form a more complex amide product in a single step. The catalyst has also been investigated for its role in the direct polycondensation of various dicarboxylic acids and diamines to produce polymers like aramids and semi-aromatic nylons, which are inherently multi-component systems. researchgate.net

Enantioselective Catalysis Mediated by Boronic Acids

Boronic acids and their derivatives are pivotal reagents in modern asymmetric synthesis. nih.gov Non-racemic chiral boronic esters are recognized as immensely valuable building blocks due to their stability and the stereospecificity with which they can be transformed into a wide array of functional groups. nih.gov

Chiral Boronates in Asymmetric Transformations

While 3,4,5-trifluorophenylboronic acid is itself an achiral molecule, it can be employed as a precursor for the in-situ formation of chiral Lewis acids. This is achieved by reacting the boronic acid with a chiral diol. The condensation reaction between the boronic acid and the two hydroxyl groups of the chiral diol forms a chiral boronate ester.

This newly formed chiral boronate possesses a stereochemically defined environment around the Lewis acidic boron center. This chiral pocket can then be used to coordinate with a substrate and direct a subsequent chemical transformation in an enantioselective manner. By selecting an appropriate chiral diol, one can control the facial selectivity of a nucleophilic attack on a coordinated electrophile or influence the geometry of a transition state. This strategy transforms an achiral boronic acid into a powerful tool for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral starting materials.

Theoretical and Computational Studies of 3,4,5 Trifluorophenylboric Acid

Electronic Structure and Bonding Characteristics

The electronic structure of 3,4,5-Trifluorophenylboric acid is significantly influenced by the presence of three electron-withdrawing fluorine atoms on the phenyl ring. These substituents have a profound effect on the electron distribution within the molecule. Computational studies, often employing Density Functional Theory (DFT), reveal a notable polarization of the aromatic ring.

The fluorine atoms, due to their high electronegativity, withdraw electron density from the phenyl ring, which in turn affects the boronic acid group. This electronic effect can be quantified through analysis of molecular orbitals and electrostatic potential maps. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's reactivity. In related fluorinated phenylboronic acids, the HOMO-LUMO energy gap is an indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.net

The bonding characteristics, particularly the carbon-boron bond and the boron-oxygen bonds, are also a subject of computational analysis. The lengths and strengths of these bonds can be calculated and compared to experimental data where available. Studies on similar molecules, such as 3-methoxy-2,4,5-trifluorobenzoic acid, have shown that DFT calculations can accurately predict bond lengths and angles, providing confidence in the theoretical models for this compound. orientjchem.orgresearchgate.net

Computational Modeling of Reaction Pathways and Energy Barriers

Computational modeling is a powerful technique for investigating the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify transition states and intermediates, and calculate the energy barriers associated with each step. This information is crucial for understanding reaction kinetics and predicting reaction outcomes.

For example, in Suzuki-Miyaura cross-coupling reactions, where phenylboronic acids are key reagents, computational modeling can elucidate the roles of the catalyst, base, and solvent. The energy barriers for the different steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination, can be calculated. These calculations can help in optimizing reaction conditions to improve yields and selectivity.

While specific studies on the reaction pathways of this compound are not widely published, the methodologies are well-established. DFT calculations are commonly used to locate transition state structures and compute activation energies. These computational approaches can provide a detailed, step-by-step picture of how the molecule behaves in a given chemical transformation. lodz.pl

Elucidation of Catalytic Mechanisms through DFT Calculations

DFT calculations are a cornerstone in the elucidation of catalytic mechanisms. tandfonline.com In reactions where this compound might act as a catalyst or be transformed by a catalyst, DFT can provide deep insights into the catalytic cycle. For instance, in a hypothetical reaction catalyzed by a transition metal complex, DFT can be used to model the interaction of this compound with the metal center.

By examining the energies of intermediates and transition states throughout the catalytic cycle, researchers can identify the rate-determining step and understand how different components of the reaction mixture influence this step. researchgate.net This knowledge is invaluable for the rational design of more efficient catalytic systems.

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various organic transformations. By analyzing the electronic properties and steric profile of the molecule, it is possible to anticipate how it will behave in a given reaction.

Molecular electrostatic potential (MESP) maps are particularly useful in this regard. The MESP illustrates the charge distribution within a molecule and can identify regions that are susceptible to nucleophilic or electrophilic attack. ajchem-a.com For this compound, the electron-withdrawing fluorine atoms are expected to create a more electron-deficient (more positive) phenyl ring compared to unsubstituted phenylboronic acid, potentially influencing its reactivity in electrophilic aromatic substitution reactions.

Furthermore, computational models can be used to predict the regioselectivity and stereoselectivity of reactions. For example, in reactions involving the addition of the boronic acid to an unsaturated system, calculations can determine which regioisomer is more likely to form by comparing the energies of the possible transition states. nih.gov These predictive capabilities are essential for planning synthetic routes and minimizing the formation of unwanted byproducts.

Green Chemistry Considerations in the Synthesis and Applications of 3,4,5 Trifluorophenylboric Acid

Atom Economy and Efficiency in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comrsc.org An ideal reaction would have 100% atom economy, meaning no atoms are wasted as byproducts. primescholars.com

One common route to synthesize 3,4,5-Trifluorophenylboric acid involves the Grignard reaction, starting from 3,4,5-trifluorobromobenzene, magnesium, and a borate (B1201080) ester like trimethyl borate, followed by acidic hydrolysis. chemicalbook.com

To evaluate the atom economy of this process, we consider the molecular weights of the reactants that contribute atoms to the final product and the byproducts.

Table 1: Atom Economy Calculation for the Synthesis of this compound via Grignard Reaction

*Note: The calculation simplifies the hydrolysis step for clarity. The atom economy of approximately 49.1% indicates that a significant portion of the reactant mass is converted into byproducts. This highlights the opportunity for developing more atom-economical synthetic routes, a key challenge in green chemistry. rsc.org

Development of Greener Solvents and Reaction Media

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. nih.gov Research has focused on replacing traditional volatile organic compounds (VOCs) with more benign alternatives in processes involving this compound.

Water is considered an ideal green solvent due to its non-toxicity, non-flammability, and abundance. nih.gov The Suzuki-Miyaura reaction, a primary application for this compound, has been adapted to run efficiently in aqueous media. rsc.orgnih.gov Using water or mixed aqueous-organic systems can simplify product isolation, reduce the use of hazardous organic solvents, and sometimes enhance reaction rates. nih.gov For instance, a Suzuki-Miyaura reaction involving this compound has been reported using a toluene (B28343):water:isopropanol solvent system, demonstrating the move towards incorporating water into industrial processes. google.com The use of water as a solvent for biocatalytic processes is also a well-established green technique. nih.gov

Eliminating the solvent entirely represents a significant step forward in green synthesis. Solvent-free, or "neat," reactions can lead to reduced waste, lower costs, and often, faster reaction times. nih.gov Physical activation methods like grinding (mechanochemistry) can facilitate Suzuki-Miyaura reactions without the need for a bulk solvent medium. dntb.gov.ua While specific examples directly involving this compound are not widespread, the principles of solvent-free synthesis are broadly applicable to the types of cross-coupling reactions where it is employed. nih.govdntb.gov.ua

When a solvent is necessary, using one that is recyclable and derived from renewable resources is a preferred green strategy.

2-Methyltetrahydrofuran (2-MeTHF): This solvent is derived from biomass sources like corn cobs and is considered a greener alternative to traditional ether solvents like tetrahydrofuran (B95107) (THF) and diethyl ether. sigmaaldrich.com It has a lower miscibility with water, which can simplify workup procedures, and is more resistant to peroxide formation. sigmaaldrich.com Notably, a documented synthesis of this compound utilizes 2-MeTHF as the reaction solvent, showcasing a direct application of a greener solvent in its production. chemicalbook.com

Cyclopentyl methyl ether (CPME): CPME is another hydrophobic ether solvent that is considered a green alternative to THF and other ethers. It boasts high stability, resistance to peroxide formation, and forms an azeotrope with water, facilitating its removal and recycling. sigmaaldrich.com Its use has been shown to be effective in various organometallic reactions and can be a suitable replacement for toluene in some catalytic reactions. nih.govsigmaaldrich.com

Glycerol (B35011): As a byproduct of biodiesel production, glycerol is an abundant, non-toxic, biodegradable, and recyclable solvent. It has been successfully used as a green medium for copper-catalyzed cross-coupling reactions of aryl boronic acids. researchgate.net

Table 2: Comparison of Conventional and Greener Solvents

| Solvent | Type | Key Green Characteristics | Potential Application |

|---|---|---|---|

| Toluene | Conventional Aromatic | Toxic, derived from petrochemicals | Suzuki-Miyaura Reactions |

| Tetrahydrofuran (THF) | Conventional Ether | Forms explosive peroxides, petrochemical source | Grignard Reactions |

| 2-Methyltetrahydrofuran (2-MeTHF) | Greener Ether | Bio-based, higher boiling point, less water-miscible sigmaaldrich.com | Synthesis of this compound chemicalbook.com |

| Cyclopentyl methyl ether (CPME) | Greener Ether | Resists peroxide formation, hydrophobic sigmaaldrich.com | Alternative for Suzuki-Miyaura Reactions nih.gov |

| Water | Greener Protic | Non-toxic, non-flammable, abundant nih.gov | Suzuki-Miyaura Reactions nih.gov |

| Glycerol | Greener Protic | Bio-based, recyclable, high boiling point researchgate.net | Cross-coupling reactions researchgate.net |

Catalyst Recovery and Reusability in Boron-Catalyzed Reactions

While this compound itself is a reagent, its most significant applications are in transition metal-catalyzed reactions, particularly palladium-catalyzed Suzuki-Miyaura cross-couplings. rsc.orgmdpi.com The scarcity and high cost of palladium make its recovery and reuse a critical aspect of creating a sustainable process. acs.org In some other contexts, organoboron compounds can act as catalysts themselves. rsc.orgnih.govresearchgate.net

Several strategies have been developed to facilitate catalyst recycling in Suzuki-Miyaura reactions:

Heterogeneous Catalysis: Supporting the palladium catalyst on a solid matrix allows for easy separation from the reaction mixture via filtration. acs.org Materials like silica, zeolites, and magnetic nanoparticles (e.g., Fe₃O₄) have been used as supports. mdpi.comresearchgate.net For example, a palladium catalyst supported on magnetic Fe₃O₄ nanoparticles was reused for up to ten cycles in a Suzuki coupling with minimal loss of activity. researchgate.net

Homogeneous Recyclable Catalysts: This approach involves modifying the catalyst or reaction medium to enable separation while keeping the catalyst in the liquid phase during the reaction. This can involve using specialized ligands that allow for precipitation of the catalyst after the reaction or employing biphasic systems where the catalyst resides in a phase (e.g., an ionic liquid or aqueous phase) that is easily separated from the product phase. acs.org

Table 3: Strategies for Palladium Catalyst Recycling in Suzuki-Miyaura Reactions

| Strategy | Description | Advantages | Example Support/System |

|---|---|---|---|

| Heterogeneous Catalysis | Catalyst is immobilized on a solid support, existing in a different phase from the reaction mixture. acs.org | Simple separation (filtration, magnetic decantation), high catalyst stability. | Palladium on silica, zeolites, or magnetic nanoparticles (Fe₃O₄). mdpi.comresearchgate.net |

| Homogeneous Recyclable Catalysis | Catalyst is soluble during the reaction but is separated afterwards. | High activity and selectivity typical of homogeneous catalysts. | Temperature-sensitive polymers, catalysts designed for selective precipitation. acs.org |

| Aqueous Phase Catalysis | Water-soluble ligands are used to keep the palladium catalyst in the aqueous phase. | Easy separation from organic products, use of a green solvent. | Sulfonated phosphine (B1218219) ligands (e.g., TPPTS). |

The ability to reuse the catalyst for multiple cycles significantly reduces waste, lowers costs, and minimizes the environmental impact associated with mining and disposing of heavy metals. mdpi.comacs.org

Energy Efficiency in Reaction Design

Reducing the energy consumption of chemical processes is another cornerstone of green chemistry. This can be achieved by designing reactions that proceed at lower temperatures and pressures or by using alternative energy sources to improve efficiency.

Microwave Irradiation: Microwave-assisted synthesis has emerged as an effective method for accelerating organic reactions, including the Suzuki-Miyaura coupling. dntb.gov.ua Microwaves provide rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. dntb.gov.ua

Ultrasonic Activation: Sonication, the use of ultrasound, can also enhance reaction rates and efficiency in heterogeneous systems by promoting mass transfer and creating localized high-temperature and high-pressure zones. dntb.gov.ua

Photocatalysis: Recent studies have shown that Suzuki-Miyaura reactions can be promoted by visible light at ambient temperatures. researchgate.net Using light as an energy source can significantly lower the apparent activation energy of the reaction. For example, the activation energy for a Suzuki cross-coupling reaction was reduced from 49.2 kJ/mol in the dark to 33.7 kJ/mol under visible light irradiation using an Au-Pd alloy nanoparticle photocatalyst. researchgate.net This approach offers a path to conducting these important C-C bond-forming reactions under milder, more energy-efficient conditions.

Reduction of Auxiliary Substances and Derivatives

The core principle behind reducing auxiliary use is to simplify synthetic pathways. This often involves developing more selective catalysts that can operate under milder conditions or designing one-pot reactions that combine multiple transformations into a single operation. Such approaches minimize the need for intermediate isolation and purification steps, which are major consumers of solvents and energy.

Minimizing Protecting Group Usage

Protecting groups are temporary modifications of a functional group to prevent it from reacting during a specific synthetic step. organic-chemistry.orgwikipedia.org While essential in complex syntheses, they violate several green chemistry principles by adding at least two steps to a reaction sequence (protection and deprotection), consuming additional reagents, and generating byproducts. organic-chemistry.org The ideal synthesis is one that proceeds with complete chemoselectivity, obviating the need for such auxiliaries.

The application of this compound in cross-coupling reactions, like the Suzuki coupling, can, in some instances, proceed without the need to protect sensitive functional groups. The mild conditions often tolerated by palladium catalysts used in conjunction with boronic acids allow for high selectivity. For example, a Suzuki coupling to form a biaryl structure might proceed while leaving ester or even some ketone functionalities intact, which might otherwise require protection in the presence of more aggressive reagents like organolithiums or Grignard reagents.

Table 1: Comparison of Synthetic Strategies With and Without Protecting Groups

| Feature | Traditional Synthesis with Protecting Groups | Green Approach without Protecting Groups |

|---|---|---|

| Number of Steps | Increased (Protection, Reaction, Deprotection) | Minimized (Direct Reaction) |

| Reagent Consumption | Higher (adds protecting/deprotecting agents) | Lower |

| Solvent Use | Higher (for reaction and purification at each step) | Lower |

| Waste Generation | Higher (byproducts from each step) | Lower |

| Atom Economy | Lower | Higher |

| Example | Protecting a hydroxyl group as a silyl (B83357) ether before performing a coupling reaction, followed by deprotection. | Direct, chemoselective coupling reaction using a catalyst that does not interact with the hydroxyl group. |

Solvent Reduction through Catalysis and One-Pot Syntheses

Solvents are a major component of chemical processes and a primary source of waste. Green chemistry encourages the use of fewer solvents, or the switch to more environmentally benign alternatives. Two effective strategies for reducing solvent use are catalysis and one-pot synthesis.

Catalytic Applications: this compound can itself act as a catalyst, significantly reducing the amount of substance required for a transformation. For instance, it has been shown to be an effective catalyst for the direct amidation between carboxylic acids and amines. researchgate.net In this role, only a small, sub-stoichiometric amount of the boronic acid is needed to facilitate the reaction, which proceeds through the activation of the carboxylic acid. This catalytic approach is inherently greener than stoichiometric methods that require coupling agents, which are consumed in the reaction and generate significant waste.

Table 2: Research Findings on Green Synthetic Methods

| Strategy | Description | Relevance to this compound | Research Finding | Citation |

|---|---|---|---|---|

| Catalysis | Using a substance in small amounts to accelerate a reaction without being consumed. | This compound is used as a catalyst for amide bond formation. | Catalytic amounts (5–10 mol-%) efficiently promote the condensation of carboxylic acids and amines, avoiding stoichiometric activators. | researchgate.net |

| One-Pot Synthesis | Performing multiple reaction steps in a single vessel without isolating intermediates. | Can be used to prepare arylboronic acids and use them directly in subsequent reactions. | Ir-catalyzed borylation of arenes followed by conversion to arylboronic acids or trifluoroborates in a one-pot sequence improves efficiency. | researchgate.net |

| Protecting-Group-Free Synthesis | Designing reactions with high chemoselectivity to avoid the need for temporary functional group modification. | The Suzuki coupling, a key application, can often be performed with high selectivity. | Suzuki coupling reactions with this compound can be used to synthesize complex molecules like 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. | google.com |

By focusing on catalytic pathways and integrated, one-pot processes, the use of auxiliary substances and the generation of temporary derivatives in syntheses involving this compound can be substantially minimized, aligning the application of this important compound with the principles of green chemistry.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems Utilizing 3,4,5-Trifluorophenylboric Acid

The exploration of 3,4,5-trifluorophenylboronic acid and its derivatives as catalysts is a rapidly advancing field. The inherent Lewis acidity of the boron center, amplified by the inductive effect of the fluorine atoms, is a key driver of its catalytic prowess.

One of the most well-established applications is in amidation reactions , a fundamental transformation in organic chemistry. Building on the seminal work from 1996, which first highlighted the efficiency of arylboronic acids with electron-withdrawing groups for this purpose, recent research continues to refine and expand this methodology. orgsyn.orgrsc.org A 2025 study, for instance, has developed a new borate (B1201080) catalyst derived from 3,4,5-trifluorophenol, demonstrating high reactivity in challenging amidation reactions, including those with coordinating substrates that are problematic for other catalysts. rsc.org This work underscores the ongoing efforts to create more robust and broadly applicable catalytic systems based on the 3,4,5-trifluorophenyl scaffold. rsc.org

Beyond amidation, tris(3,4,5-trifluorophenyl)borane (B12511749) , a derivative of the parent acid, has emerged as a potent metal-free catalyst for hydroboration reactions . This catalyst has been shown to be effective for the hydroboration of aldehydes, ketones, and imines under conventional conditions. researchgate.net The table below summarizes the catalytic efficiency for a range of substrates.

| Substrate | Product | Time to Quantitative Conversion (Room Temperature) | Isolated Yield (%) |

|---|---|---|---|

| Benzaldehyde (B42025) | Benzyl alcohol derivative | 5 min | 95 |

| Acetophenone | 1-Phenylethanol derivative | 24 h | 98 |

| N,1-diphenylethan-1-imine | N,1-diphenylethanamine derivative | 48 h | 96 |

Future research is anticipated to focus on developing chiral versions of these catalysts to achieve enantioselective transformations. Furthermore, the immobilization of these boronic acid-based catalysts on solid supports is a promising avenue for creating recyclable and more sustainable catalytic systems.

Exploration of New Chemical Transformations and Methodologies

The utility of 3,4,5-trifluorophenylboronic acid extends beyond catalysis into the realm of novel chemical transformations. Its application as a reagent in cross-coupling reactions, a cornerstone of modern synthetic chemistry, is well-documented. However, emerging research is uncovering new and innovative ways to leverage its reactivity.

A significant advancement is the use of microwave irradiation to unlock the catalytic potential of tris(3,4,5-trifluorophenyl)borane in hydroboration reactions that are otherwise inefficient. researchgate.net While conventional heating struggles with less reactive substrates like alkenes and alkynes, microwave-assisted synthesis has been shown to drive these reactions to completion in good yields. researchgate.net This highlights a methodological shift towards more energy-efficient and rapid reaction protocols.

| Substrate | Product | Microwave Conditions | Isolated Yield (%) |

|---|---|---|---|

| 1-Octene | 1-Octanol derivative | 180 °C, 30 min | 75 |

| Phenylacetylene | Styrene derivative | 180 °C, 30 min | 82 |

Another burgeoning area is the involvement of boronic acids in photoredox catalysis . While not yet specifically demonstrated with this compound, the ability to generate carbon-centered radicals from boronic acids under mild, visible-light conditions opens up a vast new landscape of potential reactions. tugraz.at Given the electronic properties of this compound, its application in such radical-based transformations is a logical and exciting future research direction.

Integration with Flow Chemistry and Automated Synthesis